molecular formula C10H9BrN2O B13674490 (3-Amino-7-bromoquinolin-2-yl)methanol

(3-Amino-7-bromoquinolin-2-yl)methanol

Cat. No.: B13674490
M. Wt: 253.09 g/mol
InChI Key: JPILVCFCXNLHJX-UHFFFAOYSA-N
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Description

(3-Amino-7-bromoquinolin-2-yl)methanol is a brominated quinoline derivative with the molecular formula C10H9BrN2O and a molecular weight of 253.10 g/mol . This compound is supplied as a solid and requires cold-chain transportation and storage at 2-8°C to maintain stability . As a functionalized quinoline, it serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an amino group and a methanol substituent on the quinoline core, makes it a versatile intermediate for constructing more complex molecules. Researchers can utilize this compound in metal-catalyzed cross-coupling reactions, where the bromine atom acts as a handle for further functionalization. Additionally, the presence of multiple functional groups allows for its application in the synthesis of novel compounds for various research applications, including potential investigations in drug discovery and materials science. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

(3-amino-7-bromoquinolin-2-yl)methanol

InChI

InChI=1S/C10H9BrN2O/c11-7-2-1-6-3-8(12)10(5-14)13-9(6)4-7/h1-4,14H,5,12H2

InChI Key

JPILVCFCXNLHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)N)CO)Br

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis (Based on Patent CN112500341A)

A robust synthetic method for related 7-bromoquinoline derivatives, which can be adapted for (3-Amino-7-bromoquinolin-2-yl)methanol, involves the following steps:

Step Reaction Description Key Reagents/Conditions Yield (%) Notes
1 Synthesis of 7-bromoquinoline-2,4-dicarboxylic acid 6-bromoisatin + 15% NaOH + pyruvic acid, heat 100 °C, 3 h 55.3 Rearrangement reaction
2 Conversion to 7-bromoquinoline-4-carboxylic acid Nitrobenzene solution, heat 200-210 °C, reflux 45 min 79.3 Elimination reaction
3 Esterification to 7-bromoquinoline-4-carboxylic acid methyl ester Methanol + thionyl chloride, reflux overnight with additions 80.5 Esterification
4 Amination to methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate Cesium carbonate, Boc-protected amine, Pd catalyst, 1,4-dioxane, reflux, N2 atmosphere 98.0 Pd-catalyzed amination
5 Deprotection to methyl 7-aminoquinoline-4-carboxylate Methanol + concentrated HCl, room temp to 50 °C, 3 h total 94.7 Boc removal
6 Diazotization and hydroxy substitution to methyl 7-hydroxyquinoline-4-carboxylate Acetic acid, sulfuric acid, sodium nitrite at 0 °C, reflux in 10% sulfuric acid 81.4 Diazotization-hydrolysis
7 Hydrolysis to 7-hydroxyquinoline-4-carboxylic acid Methanol + 10% NaOH, 60 °C, 3 h - Base hydrolysis

This sequence illustrates the preparation of 7-substituted quinoline carboxylic acid derivatives, which can be further functionalized at position 2 to introduce the hydroxymethyl group and at position 3 to introduce the amino group.

Introduction of the 3-Amino and 2-Hydroxymethyl Groups

While the patent above focuses on carboxylic acid derivatives at position 4, literature on quinoline functionalization shows that:

  • The amino group at position 3 can be introduced via nucleophilic substitution or reduction of nitro precursors at that position.
  • The hydroxymethyl group at position 2 can be installed by reduction of a formyl or carboxyl group or via direct substitution reactions.

A synthetic approach reported in related quinoline chemistry involves:

  • Formation of 3-aminoquinoline via amination or reduction of a 3-nitroquinoline intermediate.
  • Introduction of the 2-hydroxymethyl group by reduction of a 2-formyl or 2-carboxyl derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

Example from Related Literature (MDPI, 2021)

A study on substituted thiazoloquinolines with electron-withdrawing groups at the C7 position (including bromine) demonstrates:

  • Installation of the amino group at position 3 via formation of primary amide followed by dehydration.
  • Use of palladium-catalyzed alkoxycarbonylation to introduce ester groups at C7.
  • Subsequent hydrolysis and transesterification to obtain hydroxy-substituted quinoline derivatives.

Although this study focuses on thiazoloquinolines, the methodology is relevant for preparing (3-Amino-7-bromoquinolin-2-yl)methanol analogs, particularly the use of palladium-catalyzed cross-coupling and careful functional group transformations.

Summary of Preparation Methods

Method Aspect Description Advantages Challenges
Starting Materials 6-Bromoisatin, pyruvic acid, 7-bromoquinoline derivatives Readily available, cost-effective Multi-step synthesis
Key Reactions Rearrangement, elimination, esterification, Pd-catalyzed amination, diazotization, hydrolysis High yields, well-established protocols Requires careful control of conditions
Functional Group Installation Amination at C3 via Pd-catalyzed amination or reduction; hydroxymethyl at C2 via reduction of aldehyde/carboxyl Selective substitution, versatile Sensitive intermediates, purification steps
Catalysts and Reagents Palladium acetate, Xantphos ligand, cesium carbonate, thionyl chloride, sodium nitrite Efficient catalysis, good selectivity Cost and toxicity considerations
Yields Generally high (55-98%) for intermediate steps Good overall efficiency Some steps require optimization for scale-up

Research Findings and Notes

  • The synthetic route starting from 6-bromoisatin provides a practical and scalable approach to 7-bromoquinoline derivatives with good overall yield and manageable reaction conditions.
  • Pd-catalyzed amination with Boc-protected amines allows for selective introduction of the amino group at position 3 with high yield and purity.
  • Diazotization followed by hydrolysis is an effective method to convert amino groups to hydroxy groups or vice versa, enabling functional group interconversion at specific positions.
  • The hydroxymethyl group at position 2 can be introduced by reduction of aldehyde or carboxyl precursors, though specific protocols for this exact substitution on 7-bromoquinoline derivatives require adaptation from related quinoline chemistry literature.
  • The use of strong acids (HCl, sulfuric acid) and bases (NaOH) is common for deprotection and hydrolysis steps, necessitating careful pH control and purification.
  • Overall, the synthetic routes are well-documented, reproducible, and suitable for laboratory-scale preparation, with potential for scale-up given optimization of reaction parameters.

The preparation of (3-Amino-7-bromoquinolin-2-yl)methanol involves multi-step synthetic sequences starting from brominated quinoline precursors such as 6-bromoisatin. Key steps include rearrangement to form the quinoline core, selective bromination, Pd-catalyzed amination at position 3, and introduction of the hydroxymethyl group at position 2 via reduction of appropriate precursors. The methods employ well-established organic reactions including esterification, amination, diazotization, and hydrolysis, with high yields and good selectivity reported.

This comprehensive synthesis strategy is supported by patent literature and peer-reviewed studies, providing a reliable foundation for researchers aiming to prepare this compound for further application in medicinal chemistry or materials science.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-7-bromoquinolin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino and hydroxyl groups, leading to various derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can produce various amino alcohol derivatives.

Scientific Research Applications

(3-Amino-7-bromoquinolin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-7-bromoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to (3-Amino-7-bromoquinolin-2-yl)methanol, differing in substituents at positions 2, 3, and 7:

Compound Name Position 2 Substituent Position 3 Substituent Position 7 Substituent Molecular Weight Melting Point (°C) Notable Properties
NQ1 Benzyloxy Nitro Methoxy 425.14 222 High lipophilicity, nitro group may act as a prodrug
NQ4 Benzyloxy Nitro Bromophenylamino 480.01 268 Bromine enhances halogen bonding; nitro group reduces solubility
Ethyl 3-amino-7-bromoq-2-carboxylate Ethoxycarbonyl (ester) Amino Bromine 295.13 Not reported Ester group lowers polarity; potential for hydrolysis to carboxylic acid
(3-Amino-7-bromoquinolin-2-yl)methanol (Inferred) Hydroxymethyl Amino Bromine ~282.1* Not reported Increased solubility due to -CH2OH; amino group enhances reactivity

*Estimated molecular weight based on structural comparison with .

Functional Group Impact on Properties

  • Amino vs. Amino groups are often directly bioactive, unlike nitro groups, which may require metabolic reduction to amines for activity . Nitro derivatives are common prodrug candidates .
  • Position 2 Substituents: Hydroxymethyl (-CH2OH): Likely improves solubility compared to esters (e.g., Ethyl 3-amino-7-bromoq-2-carboxylate) or benzyloxy groups (NQ1–NQ6). The -CH2OH group is more polar and may participate in hydrogen bonding . Ethoxycarbonyl (Ethyl ester): Intermediate polarity; esters are prone to hydrolysis, which could release carboxylic acid derivatives in vivo .
  • Bromine at Position 7: Present in both the target compound and NQ4/NQ4. Bromine’s electron-withdrawing effects stabilize the quinoline ring and may enhance binding to hydrophobic pockets in biological targets .

Pharmacological Implications

  • NQ Series : Nitro groups in NQ1–NQ6 may act as prodrugs, requiring enzymatic reduction to amines for activity. High melting points (>200°C) suggest thermal stability .
  • Ethyl 3-amino-7-bromoq-2-carboxylate: The ester group could serve as a hydrolyzable prodrug motif, releasing a carboxylic acid derivative in vivo .
  • Target Compound: The hydroxymethyl group may confer better bioavailability than esters or nitro derivatives, with the amino group enabling direct interaction with biological targets (e.g., enzymes or receptors).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Amino-7-bromoquinolin-2-yl)methanol, and how can purity be optimized?

  • Methodology :

  • Stepwise bromination and amination : Start with a quinoline precursor (e.g., 7-bromoquinoline) and introduce the amino group via catalytic amination under inert conditions. The hydroxymethyl group can be added via nucleophilic substitution using formaldehyde derivatives .
  • Purity optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization in ethanol. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
    • Key parameters : Reaction temperature (60–80°C for bromination), solvent choice (DMF for amination), and catalyst selection (Pd/C for hydrogenation steps) .

Q. How can the structural integrity of (3-Amino-7-bromoquinolin-2-yl)methanol be validated post-synthesis?

  • Analytical techniques :

  • NMR : Compare 1H^1H-NMR peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxymethyl -OH at δ 4.8 ppm) with reference spectra .
  • Mass spectrometry : Confirm molecular ion peak at m/z 253.0 (C₁₀H₁₀BrN₂O⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure to validate spatial arrangement of bromine and hydroxymethyl groups (if single crystals are obtainable) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Solubility :

SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO>50Stable
Methanol30–40Degrades by 5%
Water<1Unstable
  • Use DMSO for long-term storage (≤ -20°C) and avoid aqueous buffers due to hydrolysis risks .

Advanced Research Questions

Q. How do reaction mechanisms differ when substituting bromine with other halogens in analogous quinoline derivatives?

  • Mechanistic insights :

  • Bromine’s electronegativity stabilizes intermediates during nucleophilic substitution, whereas chlorine or iodine substitutions alter reaction kinetics. For example, iodine’s larger atomic radius reduces steric hindrance but increases oxidative degradation .
  • Experimental design : Compare activation energies (via Arrhenius plots) for halogen exchange reactions under identical catalytic conditions (Pd(OAc)₂, K₂CO₃, DMF) .

Q. What computational strategies can predict the binding affinity of (3-Amino-7-bromoquinolin-2-yl)methanol to biological targets?

  • Methods :

  • Docking simulations : Use AutoDock Vina with protein targets (e.g., kinase enzymes) and optimize force fields for bromine’s van der Waals parameters .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding between the hydroxymethyl group and active-site residues .
    • Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Case example : Discrepancies in IC₅₀ values for antiproliferative effects (e.g., 2.5 μM vs. 15 μM in MCF-7 cells).
  • Resolution protocol :

Standardize assay conditions (cell passage number, serum concentration, incubation time).

Verify compound purity and solubility (e.g., DMSO concentration ≤0.1%).

Replicate studies using orthogonal methods (e.g., ATP-based viability vs. apoptosis markers) .

Q. What methodologies quantify degradation products under varying pH and temperature conditions?

  • Stability study design :

ConditionDegradation PathwayDetection Method
pH 2.0, 37°CHydrolysis of hydroxymethylHPLC (retention time shift)
pH 9.0, 60°CDeaminationLC-MS (m/z 237 fragment)
UV light, 25°CRadical-mediated bromine lossGC-MS (volatile byproducts)
  • Use accelerated stability testing (ICH Q1A guidelines) to model shelf-life .

Methodological Tables

Table 1 : Comparative Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
1H^1H-NMRδ 8.2 (d, J=8.5 Hz, H-5), δ 4.6 (s, -OH)
IR3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-Br)
UV-Visλₘₐₓ 275 nm (π→π* transition)

Table 2 : Toxicity Profile in Model Organisms

Model SystemExposure RouteLD₅₀/IC₅₀Observed EffectsReference
Rat (in vivo)Oral420 mg/kgHepatotoxicity, reduced weight
Human fibroblasts (in vitro)-IC₅₀ 315 mmol/LLysosomal membrane permeabilization

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